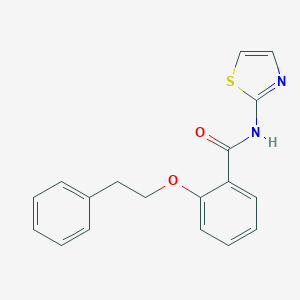![molecular formula C19H22N2O2 B268356 N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268356.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 works by inhibiting the activation of NF-κB through the modification of a key protein called inhibitor of kappa B kinase (IKK). IKK is responsible for the phosphorylation and subsequent degradation of inhibitor of kappa B (IκB), which allows NF-κB to translocate to the nucleus and activate target genes. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 binds to a specific cysteine residue in IKK, preventing its activation and subsequent phosphorylation of IκB, thus inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have anti-viral, anti-bacterial, and anti-fungal effects. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and contribute to various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. This allows researchers to selectively study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is its potential toxicity at high doses, which may affect the viability of cells in culture or animal models.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082. One area of interest is the development of novel drug delivery systems for N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may improve its efficacy and reduce its toxicity. Another area of interest is the investigation of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in combination with other drugs for the treatment of cancer, as it may enhance the efficacy of other anti-cancer drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may lead to the identification of new therapeutic targets and applications.
Métodos De Síntesis
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with butyl isocyanate, followed by the reaction of the resulting product with 2-methylbenzoic acid. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. NF-κB is also involved in the development and progression of various types of cancer, making N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[4-(butylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
XOOVOMOCUXCVIW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)
![N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)
![N-[2-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B268296.png)